molecular formula C28H29NO3 B11489651 2-[2-(4-Cyclohexylphenoxy)ethyl]-3-hydroxy-3-phenylisoindolin-1-one

2-[2-(4-Cyclohexylphenoxy)ethyl]-3-hydroxy-3-phenylisoindolin-1-one

Cat. No.: B11489651
M. Wt: 427.5 g/mol
InChI Key: XETDZUGBNUKSNB-UHFFFAOYSA-N
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Description

2-[2-(4-Cyclohexylphenoxy)ethyl]-3-hydroxy-3-phenylisoindolin-1-one is a complex organic compound with a unique structure that combines a cyclohexylphenoxy group, a hydroxy group, and a phenylisoindolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Cyclohexylphenoxy)ethyl]-3-hydroxy-3-phenylisoindolin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclohexylphenoxy Intermediate: This step involves the reaction of cyclohexylphenol with an appropriate alkylating agent to form the cyclohexylphenoxy group.

    Attachment of the Ethyl Chain: The cyclohexylphenoxy intermediate is then reacted with an ethylating agent to introduce the ethyl chain.

    Formation of the Isoindolinone Core: The final step involves the cyclization of the intermediate with a suitable reagent to form the isoindolinone core, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction to industrial-scale reactors.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Cyclohexylphenoxy)ethyl]-3-hydroxy-3-phenylisoindolin-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxy and hydroxy groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-[2-(4-Cyclohexylphenoxy)ethyl]-3-hydroxy-3-phenylisoindolin-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-Cyclohexylphenoxy)ethyl]-3-hydroxy-3-phenylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Cyclohexylphenoxy)ethyl]-3-hydroxy-3-phenylisoindolin-1-one is unique due to its combination of a cyclohexylphenoxy group, a hydroxy group, and a phenylisoindolinone core. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C28H29NO3

Molecular Weight

427.5 g/mol

IUPAC Name

2-[2-(4-cyclohexylphenoxy)ethyl]-3-hydroxy-3-phenylisoindol-1-one

InChI

InChI=1S/C28H29NO3/c30-27-25-13-7-8-14-26(25)28(31,23-11-5-2-6-12-23)29(27)19-20-32-24-17-15-22(16-18-24)21-9-3-1-4-10-21/h2,5-8,11-18,21,31H,1,3-4,9-10,19-20H2

InChI Key

XETDZUGBNUKSNB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCCN3C(=O)C4=CC=CC=C4C3(C5=CC=CC=C5)O

Origin of Product

United States

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